molecular formula C10H10BrFO B8326706 2-Bromo-4-fluoro-1-[(2-methylprop-2-en-1-yl)oxy]benzene

2-Bromo-4-fluoro-1-[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No. B8326706
M. Wt: 245.09 g/mol
InChI Key: OTUPVJWVGCBFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-1-[(2-methylprop-2-en-1-yl)oxy]benzene is a useful research compound. Its molecular formula is C10H10BrFO and its molecular weight is 245.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

2-bromo-4-fluoro-1-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C10H10BrFO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5H,1,6H2,2H3

InChI Key

OTUPVJWVGCBFOC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (829 mg, 6.00 mmol) and 3-chloro-2-methyl-1-propene (0.591 mL, 6.00 mmol) were added to a solution (25 mL) of 2-bromo-4-fluorophenol (955 mg, 5.00 mmol) in DMF, and stirred at 60° C. overnight. The solvent was distilled away under reduced pressure, and after diluted with ethyl acetate, the resultant was washed with water and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was distilled away, and the resulting residue was purified by silica gel chromatography (hexane/ethyl acetate) to thus obtain the title compound.
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
0.591 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

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